molecular formula C23H20F2N5O5PS B1673580 Fosravuconazole CAS No. 351227-64-0

Fosravuconazole

Numéro de catalogue: B1673580
Numéro CAS: 351227-64-0
Poids moléculaire: 547.5 g/mol
Clé InChI: SYTNEMZCCLUTNX-NPMXOYFQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosravuconazole, connu sous son nom commercial Nailin, est un agent antifongique triazole. Il est principalement utilisé au Japon pour le traitement de l'onychomycose, une infection fongique de l'ongle. This compound est un promédicament qui est converti en ravuconazole, qui exerce les effets antifongiques .

Applications De Recherche Scientifique

Fosravuconazole has a broad spectrum of activity, making it suitable for the treatment of various fungal infections. It is primarily indicated for the management of invasive aspergillosis, a life-threatening fungal infection commonly affecting immunocompromised individuals . Additionally, this compound has shown promise in treating mycetoma, a chronic disabling disease caused by fungi. Clinical trials have demonstrated that this compound is safe, patient-friendly, and effective in treating eumycetoma .

Mécanisme D'action

Fosravuconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death and eradication of the infection .

Safety and Hazards

Fosravuconazole should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of accidental release, personnel should be evacuated to safe areas .

Orientations Futures

Fosravuconazole has shown promise in the treatment of mycetoma, a serious condition . The Phase II clinical trial found that oral this compound was safe, patient-friendly, and effective in treating eumycetoma . Furthermore, a large-scale analysis of actual clinical practice outcomes demonstrated excellent efficacy of F-RVCZ therapy in a variety of patients . Given these results and the ease of oral administration, this compound is a promising drug for the treatment of onychomycosis .

Analyse Biochimique

Biochemical Properties

Fosravuconazole interacts with various enzymes and proteins in its role as an antifungal agent. As a prodrug, it is metabolized into ravuconazole, which exerts broad and potent antifungal activity . The nature of these interactions involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Cellular Effects

This compound has significant effects on various types of cells, particularly fungal cells. It disrupts the integrity of fungal cell membranes by inhibiting the synthesis of ergosterol . This leads to cell wall rupture and ultimately, the death of the fungal cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into ravuconazole, which inhibits the enzyme responsible for the synthesis of ergosterol . This results in the disruption of the fungal cell membrane and eventually leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be effective over time. It has been observed to have a long-lasting effect on inhibiting fungal growth

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of ergosterol . It acts as an inhibitor in this pathway, disrupting the production of ergosterol, a crucial component of fungal cell membranes .

Transport and Distribution

As a prodrug, it is likely that it is transported into cells where it is metabolized into its active form, ravuconazole .

Subcellular Localization

Given its role as an inhibitor of ergosterol synthesis, it is likely that it localizes to the site of ergosterol synthesis within the cell .

Méthodes De Préparation

La préparation du fosravuconazole implique la synthèse de sa forme active, le ravuconazole. La voie de synthèse commence par la conversion de l'ester méthylique en un amide de morpholine en présence de méthylate de sodium catalytique. L'alcool est ensuite protégé pour générer l'éther tétrahydropyrannylique. La formation du réactif de Grignard à partir du bromure correspondant est surveillée en temps réel à l'aide de la surveillance de réaction infrarouge. Ce réactif est ensuite mis à réagir avec l'amide pour produire une arylcétone. L'époxydation de Corey−Chaykovsky et l'ouverture d'époxyde subséquente sont réalisées en une seule étape. L'époxyde est ensuite ouvert pour former un alcool, et le groupe protecteur tétrahydropyrannylique est éliminé pour générer un diol intermédiaire. Ce diol est converti en époxyde trisubstitué par mésylation sélective de l'alcool secondaire .

Pour la production industrielle, le this compound est O-alkylé avec du chlorométhylphosphate de di-tert-butyle pour fournir l'ester phosphate. L'ester est ensuite soumis à l'acide trifluoroacétique et à l'hydroxyde de sodium aqueux pour fournir l'acide libre, qui est ensuite converti en this compound L-lysine éthanolate .

Analyse Des Réactions Chimiques

Le fosravuconazole subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé pour former divers métabolites.

    Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme active, le ravuconazole.

    Substitution : Des réactions de substitution peuvent se produire au niveau du cycle triazole, conduisant à la formation de dérivés différents.

Les réactifs couramment utilisés dans ces réactions comprennent le méthylate de sodium, les réactifs de Grignard et l'acide trifluoroacétique. Les principaux produits formés à partir de ces réactions sont le ravuconazole et ses dérivés .

Applications de recherche scientifique

Le this compound a un large spectre d'activité, ce qui le rend adapté au traitement de diverses infections fongiques. Il est principalement indiqué pour la prise en charge de l'aspergillose invasive, une infection fongique potentiellement mortelle qui touche souvent les personnes immunodéprimées . De plus, le this compound s'est révélé prometteur dans le traitement du mycétome, une maladie chronique invalidante causée par des champignons. Les essais cliniques ont démontré que le this compound est sûr, facile à utiliser pour les patients et efficace dans le traitement de l'eumycétome .

Mécanisme d'action

Le this compound agit en inhibant l'enzyme lanostérol 14α-déméthylase, qui est essentielle à la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En inhibant cette enzyme, le this compound perturbe l'intégrité de la membrane cellulaire fongique, ce qui entraîne la mort cellulaire et l'éradication de l'infection .

Comparaison Avec Des Composés Similaires

Le fosravuconazole est similaire à d'autres agents antifongiques triazoles tels que l'itraconazole et le fluconazole. Il présente plusieurs caractéristiques uniques :

Des composés similaires comprennent :

Propriétés

IUPAC Name

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTNEMZCCLUTNX-NPMXOYFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N5O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188627
Record name Fosravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351227-64-0
Record name 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351227-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosravuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosravuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSRAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosravuconazole
Reactant of Route 2
Fosravuconazole
Reactant of Route 3
Fosravuconazole
Reactant of Route 4
Reactant of Route 4
Fosravuconazole
Reactant of Route 5
Fosravuconazole
Reactant of Route 6
Fosravuconazole
Customer
Q & A

Q1: What is the mechanism of action of fosravuconazole?

A1: this compound is a prodrug of ravuconazole, a triazole antifungal agent. [] Ravuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. [, ] By inhibiting ergosterol production, ravuconazole disrupts the fungal cell membrane, leading to cell death. []

Q2: Does this compound have a different mechanism of action compared to other azole antifungals?

A2: No, this compound shares the same mechanism of action with other azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis. [, ] The difference lies in its pharmacokinetic properties and potential for fewer drug interactions due to its prodrug nature and lower affinity for some drug-metabolizing enzymes. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound L-lysine ethanolate is C32H39FN8O8P • C6H15N2O2 • C2H6O. Its molecular weight is 823.81 g/mol.

Q4: What is known about the stability of this compound formulations?

A4: While specific details about the stability of different this compound formulations are not provided in the papers, its development as a prodrug aimed to improve its pharmacokinetic properties, suggesting a focus on formulation strategies to enhance its stability, solubility, and bioavailability. [, ]

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound demonstrates 100% bioavailability after oral administration, reaching plasma concentrations of ravuconazole 10-35 times higher than current oral anti-onychomycosis drugs. [] It also shows good skin and nail tissue transition and tissue retention. [] Ravuconazole, the active metabolite of this compound, has a longer half-life compared to itraconazole. []

Q6: Does food intake affect the absorption of this compound?

A6: Unlike itraconazole, this compound is not affected by food intake, making it a more convenient treatment option. []

Q7: What types of fungal infections has this compound shown efficacy against in clinical trials?

A7: this compound has demonstrated efficacy in treating various fungal infections, including onychomycosis (nail fungus) caused by dermatophytes and Candida species, [, , , , , ] tinea capitis, [] tinea corporis, [, ] subcutaneous Purpureocillium lilacinum infection, [] and eumycetoma caused by Madurella mycetomatis. [, , , ]

Q8: What is the efficacy of this compound compared to other antifungal treatments for onychomycosis?

A8: In a placebo-controlled, double-blind trial, this compound administered orally once daily for 12 weeks showed superior efficacy compared to placebo in treating onychomycosis. At 48 weeks after treatment initiation, this compound achieved a complete cure rate of 59.4%, a marked clinical improvement rate of 83.1%, and a mycological cure rate by direct microscopy of 82.0%. [, ] These rates are significantly higher than those reported for itraconazole in similar settings. []

Q9: Are there known cases of this compound resistance?

A9: Yes, there have been reports of Malassezia pachydermatis clinical isolates exhibiting multi-azole resistance, including resistance to this compound's active metabolite, ravuconazole. [] These resistant strains were found to harbor mutations in the ERG11 gene, encoding the CYP51 target enzyme. []

Q10: Does the emergence of terbinafine-resistant dermatophytes impact the potential use of this compound?

A10: Yes, the increasing prevalence of terbinafine-resistant dermatophyte strains highlights the need for alternative treatment options. [, ] this compound, with its distinct mechanism of action targeting ergosterol biosynthesis, presents a promising alternative for managing infections caused by terbinafine-resistant strains. [, , ]

Q11: Have serum beta-glucan measurements been explored as a potential biomarker for monitoring this compound treatment response in eumycetoma?

A11: Yes, studies have investigated the use of serum beta-glucan levels for monitoring treatment response in patients with eumycetoma treated with this compound. [, ] While beta-glucan concentrations can be measured in serum, a significant decrease was primarily observed after surgical intervention, not solely during or after antifungal treatment. [] Further research is needed to determine the reliability of beta-glucan as a predictive marker for treatment success or recurrence. []

Q12: What are the main alternatives to this compound for treating onychomycosis?

A12: Alternatives to this compound for onychomycosis treatment include other oral antifungals such as terbinafine and itraconazole, as well as topical antifungal agents like efinaconazole and luliconazole. [, , ] The choice of treatment depends on factors such as the severity of the infection, patient characteristics, and potential drug interactions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.